Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction mixture is heated in a water bath, and the water generated in the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application and the target molecules involved. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the compound’s structure and the modifications made to it.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Similar structure but with different substitution patterns on the pyridine ring.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains an ethyl ester group and a hydroxyl group, leading to different reactivity and applications.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities and synthetic applications.
Uniqueness
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity and applications in medicinal chemistry further distinguish it from similar compounds.
Properties
IUPAC Name |
methyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMRYVHJMCXZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734989 |
Source
|
Record name | Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147078-67-9 |
Source
|
Record name | Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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